4-Methylpyrimido[1,2-a]benzimidazol-2-amine
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Overview
Description
4-Methylpyrimido[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system with a methyl group at the 4-position and an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrimido[1,2-a]benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminobenzimidazole with 4-methylbenzaldehyde in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrimido[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and functional materials.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable lead compound for drug discovery.
Medicine: The compound has shown promise in the development of therapeutic agents for the treatment of infectious diseases, cancer, and other medical conditions.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methylpyrimido[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial or cancer cell growth .
Comparison with Similar Compounds
4-Methylpyrimido[1,2-a]benzimidazol-2-amine can be compared with other similar compounds such as:
Pyrimido[1,2-a]benzimidazole: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
2-Aminobenzimidazole: Lacks the fused pyrimidine ring, resulting in different chemical properties and biological activities.
4-Methylbenzimidazole: Lacks the fused pyrimidine ring and the amine group at the 2-position, leading to distinct chemical and biological characteristics.
Properties
IUPAC Name |
4-methylpyrimido[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-7-6-10(12)14-11-13-8-4-2-3-5-9(8)15(7)11/h2-6H,1H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXDNJOZGQAYLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC3=CC=CC=C3N12)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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